molecular formula C22H18F2N4O2S B10943688 2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide

2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B10943688
M. Wt: 440.5 g/mol
InChI Key: OLUYVVQILUYZFN-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a thiazole and pyrazole ring, with difluorophenoxy and dimethyl substituents. Its unique structure makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Attachment of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling with the benzamide core: The final step involves coupling the synthesized thiazole-pyrazole intermediate with a benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-[(2,4-Difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, especially those involving thiazole and pyrazole derivatives.

    Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenoxy)phenyl]-N-methylmethanamine hydrochloride
  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole

Uniqueness

Compared to similar compounds, 2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C22H18F2N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-[4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H18F2N4O2S/c1-13-17(10-28(2)27-13)19-12-31-22(25-19)26-21(29)16-6-4-3-5-14(16)11-30-20-8-7-15(23)9-18(20)24/h3-10,12H,11H2,1-2H3,(H,25,26,29)

InChI Key

OLUYVVQILUYZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CSC(=N2)NC(=O)C3=CC=CC=C3COC4=C(C=C(C=C4)F)F)C

Origin of Product

United States

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